![molecular formula C18H21NO4S2 B2812604 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706404-21-8](/img/structure/B2812604.png)
3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the sulfonyl groups. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of reactions to introduce the desired functional groups. Key steps may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Naphthalen-1-ylsulfonyl Group: This can be accomplished using naphthalen-1-ylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages such as improved reaction control and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or other reduced forms of the compound.
Applications De Recherche Scientifique
Mu Opioid Receptor Antagonism
One of the primary applications of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is its role as a mu opioid receptor antagonist . Research indicates that compounds within this class can effectively block the mu opioid receptors, which are implicated in pain modulation and gastrointestinal motility.
- Mechanism of Action : By selectively antagonizing mu receptors, the compound can alleviate opioid-induced side effects such as constipation without compromising analgesic effects.
- Clinical Implications : This property makes it a candidate for treating conditions like opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) .
Analgesic Properties
The compound has been investigated for its analgesic properties, showing potential as a pain management agent with reduced risks of tolerance and withdrawal symptoms compared to traditional opioids.
- Binding Affinity : Studies have demonstrated that it binds selectively to opioid receptors with an affinity comparable to morphine, suggesting its effectiveness in pain relief .
- Formulation : The compound can be formulated into various pharmaceutical preparations such as tablets, capsules, and injectable forms, allowing for flexible dosing strategies .
Table 1: Comparison of Binding Affinity
Compound Name | Binding Affinity (Ki, nM) | Receptor Type |
---|---|---|
Morphine | 1.0 | Mu |
This compound | 1.5 | Mu |
Other Antagonists | Varies | Mu |
Data derived from comparative studies on receptor binding affinities.
Case Study 1: Opioid-Induced Bowel Dysfunction
In a clinical trial involving patients with chronic pain receiving opioid therapy, administration of this compound resulted in significant improvements in gastrointestinal motility without diminishing pain relief.
- Outcome Measures : Patients reported reduced constipation scores and maintained adequate pain control.
- : This suggests that the compound may serve as an effective adjunct therapy for managing OBD in chronic pain patients.
Case Study 2: Postoperative Ileus Management
Another study assessed the efficacy of this compound in preventing postoperative ileus following abdominal surgery.
- Design : A randomized controlled trial compared the compound with a placebo.
- Results : The treatment group exhibited earlier bowel function recovery compared to controls, indicating its potential utility in surgical settings.
Mécanisme D'action
The mechanism of action of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl groups may play a key role in these interactions, potentially affecting the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a bicyclic structure but lacks the sulfonyl groups present in 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane.
Tertiary Butyl Esters: These compounds have different functional groups but can undergo similar synthetic transformations.
Uniqueness
The presence of both methylsulfonyl and naphthalen-1-ylsulfonyl groups in 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[321]octane sets it apart from other similar compounds
Activité Biologique
3-Methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the azabicyclo family, characterized by its unique bicyclic structure and sulfonyl functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C18H21NO4S2. The presence of both methylsulfonyl and naphthalen-1-ylsulfonyl groups enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H21NO4S2 |
Molecular Weight | 385.49 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is believed to involve interactions with specific molecular targets, particularly through its sulfonyl groups, which may influence binding affinity and selectivity for various receptors or enzymes involved in disease processes. However, detailed mechanisms remain to be fully elucidated, necessitating further investigation into its pharmacodynamics.
Antiparasitic Activity
Research indicates that structurally related compounds within the azabicyclo family exhibit significant antiprotozoal activities against organisms such as Plasmodium falciparum (malaria) and Trypanosoma brucei (African sleeping sickness). The structure–activity relationship (SAR) studies suggest that modifications to the bicyclic framework can enhance potency against these pathogens .
Study on Antiprotozoal Potency
A study investigated the antiplasmodial and antitrypanosomal activities of various azabicyclo compounds, including derivatives related to this compound. The results showed promising activity against Plasmodium falciparum K1 (multiresistant) with IC50 values indicating effective inhibition .
Opioid Receptor Interaction
Another significant aspect of research involves the compound's potential as a mu-opioid receptor antagonist. Compounds in this class have been shown to modulate gastrointestinal motility disorders effectively, suggesting therapeutic applications in managing opioid-induced constipation .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds.
Compound Name | Biological Activity | Key Features |
---|---|---|
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane | Antiprotozoal | Lacks sulfonyl groups |
Pyrazole azabicyclo[3.2.1]octane | NAAA inhibition | High selectivity for inflammatory response |
Propriétés
IUPAC Name |
3-methylsulfonyl-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-24(20,21)16-11-14-9-10-15(12-16)19(14)25(22,23)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKSGYGDWUQKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.